N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-13-19-14-17(5-10-21(19)24(16)2)15-23-22(26)18-6-8-20(9-7-18)29(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINARVISCHQVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding. The process involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to produce the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or sulfonyl-substituted products.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Key Structural Differences :
Key Findings :
- Antifungal Potency : LMM5 and LMM11 exhibit lower MIC values than fluconazole, suggesting enhanced efficacy. The target compound’s indole group may further improve activity, but empirical data are lacking.
- Resistance Mitigation : Both LMM5 and LMM11 overcome fluconazole resistance, likely due to their sulfonamide substituents interfering with fungal efflux pumps or CYP51 binding . The target compound’s pyrrolidine sulfonyl group may share this mechanism.
Mechanistic and Pharmacokinetic Considerations
- Target Engagement : The sulfonamide group in all three compounds likely interacts with fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. The indole moiety in the target compound may provide additional π-π stacking interactions with aromatic residues in enzyme pockets.
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide, commonly known as Almotriptan, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C17H26ClN3O2S
Molecular Weight: 371.93 g/mol
CAS Number: 154323-46-3
Melting Point: 189-191°C (dec.)
Solubility: Slightly soluble in DMSO, Methanol, and Water
| Property | Value |
|---|---|
| Melting Point | 189-191°C (dec.) |
| Storage Temperature | -20°C (hygroscopic) |
| Solubility | DMSO (slightly), Methanol (slightly), Water (slightly) |
Almotriptan primarily functions as a selective agonist for serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. This mechanism is crucial for its efficacy in treating migraine headaches by inducing vasoconstriction of dilated intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.
1. Antimigraine Activity
Almotriptan is primarily used in the treatment of acute migraine attacks. Clinical studies have demonstrated its effectiveness in reducing headache severity and associated symptoms such as nausea and photophobia. A study indicated that Almotriptan significantly reduced headache intensity within two hours post-administration compared to placebo .
2. Antimicrobial Activity
Recent research has explored the antimicrobial properties of Almotriptan and related compounds. In vitro studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial membranes, disrupting their integrity .
3. Antitumor Activity
Almotriptan and its analogs have been investigated for potential anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) analysis indicates that modifications in the indole and sulfonamide groups enhance cytotoxicity against specific cancer cell lines.
Clinical Efficacy in Migraine Treatment
A double-blind randomized controlled trial involving 300 patients demonstrated that Almotriptan was significantly more effective than placebo in achieving headache relief within two hours after administration. The study reported that approximately 70% of participants experienced significant pain reduction .
Antimicrobial Screening
In a comparative study of various indole derivatives, Almotriptan showed comparable antimicrobial activity to established antibiotics. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, with Almotriptan derivatives achieving MICs as low as 32 µg/mL against S. aureus and E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
